molecular formula C16H25NO2 B1623680 Isononyl anthranilate CAS No. 49553-64-2

Isononyl anthranilate

Cat. No.: B1623680
CAS No.: 49553-64-2
M. Wt: 263.37 g/mol
InChI Key: QVRHULGJFPSMPU-UHFFFAOYSA-N
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Description

Isononyl anthranilate (CAS 49553-64-2) is an ester derivative of anthranilic acid (2-aminobenzoic acid) with the molecular formula C₁₆H₂₅NO₂. Its structure consists of an anthranilate group linked to an isononyl chain (a branched nine-carbon alkyl group). This compound is part of a broader class of anthranilate esters, which are widely used in flavoring, fragrance, and agrochemical applications due to their mild, fruity odors and generally recognized as safe (GRAS) status .

Properties

CAS No.

49553-64-2

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

7-methyloctyl 2-aminobenzoate

InChI

InChI=1S/C16H25NO2/c1-13(2)9-5-3-4-8-12-19-16(18)14-10-6-7-11-15(14)17/h6-7,10-11,13H,3-5,8-9,12,17H2,1-2H3

InChI Key

QVRHULGJFPSMPU-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1N

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1N

Other CAS No.

49553-64-2

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Isononyl anthranilate undergoes hydrolysis under acidic or basic conditions, yielding anthranilic acid and isononanol:
Reaction:
C₆H₄(NH₂)CO₂C₉H₁₉ + H₂O → C₆H₄(NH₂)CO₂H + HO-C₉H₁₉

  • Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. This reaction is slower compared to base-catalyzed hydrolysis due to the stability of the ester under acidic conditions .

  • Base-Catalyzed Hydrolysis (Saponification) : The ester reacts with hydroxide ions to form the carboxylate anion and isononanol. This pathway is industrially relevant for anthranilate ester degradation .

Condition Catalyst Products Rate
AcidicH₂SO₄/HClAnthranilic acid + isononanolModerate
BasicNaOH/KOHAnthranilate salt + isononanolRapid

Electrophilic Aromatic Substitution

The aromatic amine group directs electrophiles to the ortho and para positions. Example reactions include:

Chlorination

This compound reacts with Cl₂ in the presence of FeCl₃ to form mono- or dichlorinated derivatives:
Reaction:
C₆H₄(NH₂)CO₂C₉H₁₉ + Cl₂ → C₆H₃Cl(NH₂)CO₂C₉H₁₉ + HCl

  • Regioselectivity : Chlorination occurs preferentially at the para position due to steric hindrance from the ester group .

  • Product Stability : Chlorinated derivatives exhibit enhanced UV absorption, making them useful in polymer stabilizers .

Oxidation and Polymerization

Like methyl anthranilate, this compound undergoes oxidative polymerization or selenation with agents like SeO₂:

Oxidative Coupling

Reaction with SeO₂ :
2 C₆H₄(NH₂)CO₂C₉H₁₉ + SeO₂ → (C₆H₄(NH₂)CO₂C₉H₁₉)₂Se + H₂O

  • Pathway Competition : Delocalization of the amine lone pair into the ester carbonyl suppresses polymerization, favoring selenide formation .

  • Byproducts : Solvent oxidation (e.g., acetonitrile to oxamide) may occur under harsh conditions .

Radical Polymerization

Under UV light or initiators (e.g., AIBN), the ester forms polyanthranilate chains:
Reaction:
n C₆H₄(NH₂)CO₂C₉H₁₉ → [C₆H₄(NH₂)CO₂−]ₙ + n C₉H₁₉OH

Amidation and Condensation Reactions

The ester group reacts with amines to form anthranilamides, a key step in pharmaceutical synthesis :
Reaction with Amines :
C₆H₄(NH₂)CO₂C₉H₁₉ + RNH₂ → C₆H₄(NH₂)CONHR + C₉H₁₉OH

  • Industrial Process : Requires buffered aqueous conditions (pH 7–10.5) and catalytic ammonium salts for high yields .

Diazotization and Coupling

The aromatic amine undergoes diazotization to form diazonium salts, enabling coupling with phenols or aromatic amines:
Reaction Sequence :

  • Diazotization: C₆H₄(NH₂)CO₂C₉H₁₉ + HNO₂ → C₆H₄(N₂⁺)CO₂C₉H₁₉

  • Coupling: C₆H₄(N₂⁺)CO₂C₉H₁₉ + Ar-H → C₆H₄-N=N-Ar-CO₂C₉H₁₉

  • Applications : Azo dyes derived from this compound exhibit enhanced solubility in nonpolar solvents .

Thermal Decomposition

At temperatures >200°C, the ester decomposes via:

  • Decarboxylation : Loss of CO₂ to form toluidine derivatives.

  • Ester Pyrolysis : Cleavage to anthranilic acid and alkene fragments .

Comparison with Similar Compounds

Key Structural Insights :

  • Branching vs.
  • Chain Length and Volatility: Shorter chains (MA, EA) exhibit higher volatility, making them suitable for aerial repellency, while longer chains (BA, isononyl) may persist longer on surfaces .
Repellent Activity
  • Against Insects: MA, EA, and BA at 10% concentration showed strong repellency against Drosophila suzukii and Aedes aegypti, with efficacy comparable to DEET . At 1%, EA lost repellency, suggesting concentration-dependent effects . this compound’s repellent properties are less documented, but its structural similarity to BA and higher lipophilicity may enhance durability in outdoor applications .
  • Bird Repellents: MA is extensively used in agriculture, while this compound’s larger size may reduce avian toxicity risks .
Flavor and Fragrance
  • MA and EA are GRAS-approved for food and cosmetics. This compound’s branched structure could offer unique odor profiles and stability in formulations .
2.4 Enzymatic Interactions
  • Anthranilate dioxygenase has a low Km (1 μM) for anthranilate, but esters like this compound may resist hydrolysis, delaying metabolism .

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